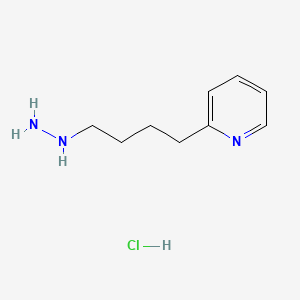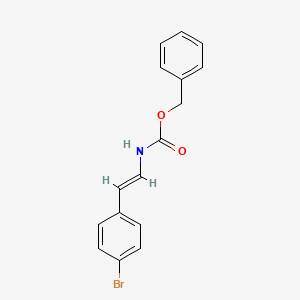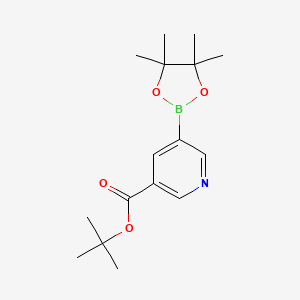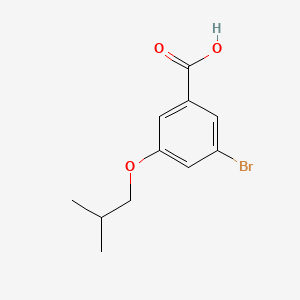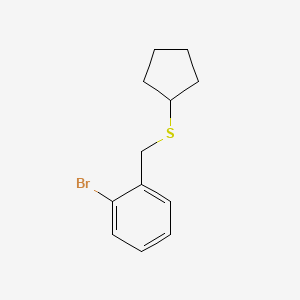![molecular formula C14H20N2 B578498 1-Benzyl-1,7-diazaspiro[3.5]nonane CAS No. 1253654-62-4](/img/structure/B578498.png)
1-Benzyl-1,7-diazaspiro[3.5]nonane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-1,7-diazaspiro[3.5]nonane is a chemical compound with the molecular formula C14H20N2 and a molecular weight of 216.32 g/mol . It is characterized by a spirocyclic structure, which includes a benzyl group attached to a diazaspiro nonane ring system. This compound is primarily used for research purposes and is not intended for human use .
Preparation Methods
The synthesis of 1-Benzyl-1,7-diazaspiro[3.5]nonane involves several steps, including the Mannich reaction, reduction, halogenation, and cyclization . One method starts with n-tert-butoxycarbonyl-4-piperidone, ethyl malonate, and ammonium acetate as initial raw materials. These undergo a series of reactions to form the final product . The process is suitable for industrial mass production due to its simplicity and efficiency .
Chemical Reactions Analysis
1-Benzyl-1,7-diazaspiro[3.5]nonane undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen into the molecule.
Reduction: Common reducing agents like borane-dimethyl sulfide complex are used to reduce specific functional groups.
Substitution: Halogenation reactions are common, where halogens are introduced into the molecule.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, halogenation can lead to the formation of halogenated derivatives of the compound .
Scientific Research Applications
1-Benzyl-1,7-diazaspiro[3.5]nonane has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Benzyl-1,7-diazaspiro[3.5]nonane involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to interact with various enzymes and receptors, potentially modulating their activity . detailed studies on its exact mechanism are still ongoing .
Comparison with Similar Compounds
1-Benzyl-1,7-diazaspiro[3.5]nonane can be compared with other similar compounds such as:
7-Benzyl-1,7-diazaspiro[3.5]nonane: This compound has a similar structure but differs in the position of the benzyl group.
Benzyl 1,7-diazaspiro[3.5]nonane-7-carboxylate hydrochloride: This derivative includes a carboxylate group, which can alter its chemical properties and reactivity.
Properties
IUPAC Name |
1-benzyl-1,7-diazaspiro[3.5]nonane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2/c1-2-4-13(5-3-1)12-16-11-8-14(16)6-9-15-10-7-14/h1-5,15H,6-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVEFEAXLXBXQTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12CCN2CC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60744498 |
Source


|
| Record name | 1-Benzyl-1,7-diazaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1253654-62-4 |
Source


|
| Record name | 1-Benzyl-1,7-diazaspiro[3.5]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60744498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
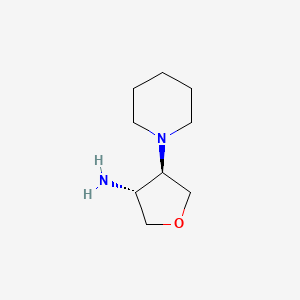
![2H-Pyrrolo[2,3-b]pyridin-3(7H)-one](/img/structure/B578419.png)
